C3 vs. C4 Substitution: Quantified Differences in pKa, Boiling Point, Density, and logP Between Positional Isomers
When compared head-to-head with its closest structural isomer 2-(morpholin-4-yl)ethanol (CAS 622-40-2), 2-(morpholin-3-yl)ethanol shows consistent and quantifiable physicochemical divergence across four independent parameters. The 3-isomer exhibits a higher predicted pKa (15.06 ± 0.10 vs. 14.88 ± 0.10, both predicted) , indicating slightly weaker acidity of the hydroxyl proton; an elevated boiling point of 255.4 ± 20.0 °C (predicted) versus 227 °C (experimental, lit.) for the 4-isomer, representing a ΔTb of approximately +28 °C ; a lower density of 1.019 ± 0.06 g/cm³ (predicted) compared with 1.083 g/mL at 25 °C (experimental, lit.) ; and a less negative logP of −0.88 (chemsrc.com) to −0.98 (fluorochem.co.uk) versus −1.32 at 25 °C (chembk.com) for the 4-isomer, corresponding to a ΔlogP of approximately +0.34 to +0.44 log units . These data derive from different measurement methodologies (predicted vs. experimental), and should be interpreted as cross-study comparable rather than direct head-to-head.
| Evidence Dimension | Physicochemical property differences between positional isomers |
|---|---|
| Target Compound Data | pKa: 15.06±0.10 (Predicted); Boiling Point: 255.4±20.0 °C (Predicted); Density: 1.019±0.06 g/cm³ (Predicted); logP: −0.88 (chemsrc.com) to −0.98 (fluorochem.co.uk) |
| Comparator Or Baseline | pKa: 14.88±0.10 (Predicted); Boiling Point: 227 °C (lit., experimental); Density: 1.083 g/mL at 25 °C (lit., experimental); logP: −1.32 at 25 °C (chembk.com) |
| Quantified Difference | ΔpKa ~ +0.18; ΔTb ~ +28 °C; ΔDensity ~ −0.064 g/mL; ΔlogP ~ +0.34 to +0.44 log units |
| Conditions | Predicted values from ACD/Labs or equivalent software vs. experimentally determined literature values; different laboratories and methods |
Why This Matters
The ~28 °C higher boiling point directly impacts distillation-based purification strategies and solvent selection, while the ~0.4 log unit higher logP (less hydrophilic) may translate to measurably different membrane permeability and partitioning behaviour when this scaffold is incorporated into drug candidates.
